1-(5-Methyl-2-pyridinyl)piperazine

Description

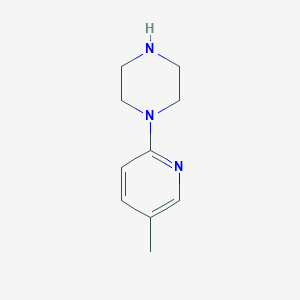

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRKPHJFMGUXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467197 | |

| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104395-86-0 | |

| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Methyl-2-pyridinyl)piperazine: Chemical Properties, Structure, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 1-(5-Methyl-2-pyridinyl)piperazine. The information is compiled to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Properties and Structure

This compound, a heterocyclic amine, is a derivative of both piperazine and pyridine. Its chemical structure and properties are foundational to its potential applications in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104395-86-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₅N₃ | --INVALID-LINK-- |

| Molecular Weight | 177.25 g/mol | --INVALID-LINK-- |

| Appearance | Gray powder | --INVALID-LINK-- |

| Boiling Point | 347 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.059 g/cm³ | --INVALID-LINK-- |

| Melting Point | Not experimentally determined for this specific compound. A related compound, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, has a melting point of 43-46°C.[1] | N/A |

| Solubility | Piperazines are generally freely soluble in water and alcohols, but insoluble or poorly soluble in ether.[2] Specific data for this compound in various organic solvents is not readily available. | N/A |

Table 2: Structural Information of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-(5-methylpyridin-2-yl)piperazine | --INVALID-LINK-- |

| SMILES | CC1=CN=C(C=C1)N2CCNCC2 | --INVALID-LINK-- |

| InChI Key | QDRKPHJFMGUXPN-UHFFFAOYSA-N | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound in a research setting.

Synthesis of this compound

The synthesis of N-arylpiperazines, such as this compound, can be achieved through several established methods, including the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).[3][4] Below is a plausible experimental protocol based on the Buchwald-Hartwig amination, a widely used palladium-catalyzed cross-coupling reaction.[5]

Reaction Scheme:

Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound

-

Materials and Reagents:

-

2-Bromo-5-methylpyridine

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

-

-

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 eq), piperazine (1.2 eq), cesium carbonate (1.5 eq), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe to the reaction mixture.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]

-

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol: GC-MS Analysis of this compound

-

Instrumentation and Conditions:

-

GC Column: 5% phenyl/95% methyl silicone column (30 m length, 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program: Initial temperature of 100°C held for 5 minutes, then ramped to 290°C at 10°C/min and held for 20 minutes.

-

Injector: Splitless, 1 µL injection volume, 250°C

-

MS Detector: Electron Ionization (EI) mode at 70 eV, scan range 30-350 amu.

-

Transfer Line Temperature: 290°C

-

Ion Source Temperature: 200°C

-

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

Biological Activity and Signaling Pathways

Piperazine derivatives are known to interact with various neurotransmitter receptors, suggesting potential applications in the treatment of central nervous system disorders. The pyridinylpiperazine scaffold, in particular, has been associated with activity at adrenergic, serotonergic, and dopaminergic receptors.

Potential Signaling Pathways:

Based on the known activities of related piperazine compounds, this compound may modulate signaling pathways associated with:

-

Adrenergic Signaling: As a potential α2-adrenoceptor antagonist.

-

Serotonergic Signaling: Through interaction with 5-HT₁A and 5-HT₂C receptors.

-

Dopaminergic Signaling: By potentially influencing D₂ and D₃ receptors.

Below are diagrams illustrating these potential interactions and downstream signaling cascades.

Caption: Potential antagonistic effect on the α2-adrenergic receptor pathway.

Caption: Plausible agonistic activity at the 5-HT1A receptor, influencing the BDNF pathway.

Caption: Potential modulatory effect on the dopamine D2 receptor and dopamine release.

Safety and Handling

Comprehensive safety data for this compound is not widely available. However, based on the safety data for piperazine and its derivatives, the following precautions should be taken.

Table 3: General Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| First Aid (Skin Contact) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

This information is based on safety data for related compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this chemical.

Conclusion

This compound is a compound with a chemical scaffold that suggests potential for biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its chemical properties, structure, and plausible synthesis and analytical methods. The exploration of its interactions with adrenergic, serotonergic, and dopaminergic pathways may open avenues for the development of novel therapeutic agents. Further experimental investigation is warranted to fully characterize its physicochemical properties, biological activity, and safety profile.

References

- 1. echemi.com [echemi.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Novel Pyridinylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the development of novel derivatives with potent activities spanning anticancer, antipsychotic, and antimicrobial applications. This technical guide provides an in-depth overview of the core biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further research and drug development endeavors.

Quantitative Data Summary

The biological activities of novel pyridinylpiperazine derivatives have been quantified across various assays. The following tables summarize the inhibitory concentrations (IC50), minimum inhibitory concentrations (MIC), and binding affinities (Ki) of representative compounds, offering a comparative overview of their potency.

Table 1: Anticancer Activity of Pyridinylpiperazine Derivatives

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Vindoline-piperazine conjugate 3 | HeLa | 9.36 | [1] |

| Vindoline-piperazine conjugate 4 | SiHa | 2.85 | [1] |

| Vindoline-piperazine conjugate 20 | CHO (non-tumor) | 2.54 | [1] |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [1] |

| Vindoline-piperazine conjugate 23 | CHO (non-tumor) | 10.8 | [1] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 | [1] |

| Vindoline-piperazine conjugate 25 | CHO (non-tumor) | 6.64 | [1] |

| 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs | Huh7, HCT116, MCF7 | < 5 - >40 | [2] |

| Piperazine amide derivative 3 | MDA-MB-231 | 11.3 | [3] |

Table 2: Antimicrobial Activity of Pyridinylpiperazine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| JH-LPH-86 | K. pneumoniae 10031 | 0.25 | [4][5] |

| JH-LPH-92 | K. pneumoniae 10031 | 0.08 | [4][5] |

| JH-LPH-97 | K. pneumoniae 10031 | 0.10 | [4][5] |

| JH-LPH-106 | E. coli 25922 | 0.63 | [4][5] |

| JH-LPH-106 | K. pneumoniae 10031 | 0.04 | [4][5] |

| JH-LPH-107 | E. coli 25922 | 0.31 | [4][5] |

| JH-LPH-107 | K. pneumoniae 10031 | 0.04 | [4][5] |

| Pyrimidine-piperazine derivative 4b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 | [6] |

| Pyrimidine-piperazine derivative 4d | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 | [6] |

| Pyrimidine-piperazine derivative 5a | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 | [6] |

| Pyrimidine-piperazine derivative 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 | [6] |

| Fluoroquinolone derivative 5h | Ciprofloxacin-resistant P. aeruginosa | 16 | [7] |

| Fluoroquinolone derivative 5k | Ciprofloxacin-resistant P. aeruginosa | 16 | [7] |

| Fluoroquinolone derivative 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [7] |

Table 3: Antipsychotic Activity (Receptor Binding) of Pyridinylpiperazine Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| 3-substituted 2-pyridinyl-1-piperazine derivatives | Dopamine D2 | Varies with substituent | [8] |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazines | Dopamine D2, Serotonin 5-HT1A, 5-HT2A | Varies with derivative | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the study of pyridinylpiperazine derivatives.

Synthesis of 3-Substituted 2-Pyridinyl-1-Piperazine Derivatives

This protocol describes a general procedure for the synthesis of 3-substituted 2-pyridinyl-1-piperazine derivatives, often evaluated for their antipsychotic potential.[8]

Materials:

-

Appropriately substituted 2-chloro-3-nitropyridine

-

Piperazine

-

Solvent (e.g., ethanol, acetonitrile)

-

Base (e.g., potassium carbonate, triethylamine)

-

Cyclic imide

-

Reducing agent (for nitro group reduction if necessary)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Nucleophilic Aromatic Substitution: A mixture of the substituted 2-chloro-3-nitropyridine (1 equivalent) and piperazine (excess, e.g., 2-3 equivalents) is refluxed in a suitable solvent in the presence of a base for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

-

Nitro Group Reduction (if applicable): If the starting material contained a nitro group, it can be reduced to an amino group using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or reduction with SnCl2/HCl).

-

Coupling with Cyclic Imide: The resulting pyridinylpiperazine is then reacted with a suitable cyclic imide derivative to yield the final target compound. This reaction may involve the formation of an amide or imide linkage and may require a coupling agent or activation of the carboxylic acid group of the imide.

-

Final Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure and purity are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Pyridinylpiperazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the pyridinylpiperazine derivative in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][10]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Pyridinylpiperazine derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader (600 nm)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the pyridinylpiperazine derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D2 and serotonin 5-HT2A receptors.[11][12]

Materials:

-

Cell membranes expressing the receptor of interest (D2 or 5-HT2A)

-

Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

-

Unlabeled competitor (the pyridinylpiperazine derivative)

-

Assay buffer

-

Non-specific binding control (e.g., haloperidol for D2, ketanserin for 5-HT2A)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled pyridinylpiperazine derivative.

-

Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LpxH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the LpxH enzyme, a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[4][5][10][13]

Materials:

-

Purified LpxH enzyme

-

Substrate (e.g., UDP-2,3-diacylglucosamine)

-

Pyridinylpiperazine derivative

-

Assay buffer containing MnCl2

-

Malachite green reagent for phosphate detection

Procedure:

-

Reaction Setup: In a microplate, combine the LpxH enzyme and the pyridinylpiperazine derivative at various concentrations in the assay buffer.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by pyridinylpiperazine derivatives, the following diagrams have been generated using the DOT language for Graphviz.

Anticancer Activity: Inhibition of the PI3K/Akt Signaling Pathway

Many pyridinylpiperazine derivatives exert their anticancer effects by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

References

- 1. mdpi.com [mdpi.com]

- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Pyridinylpiperazine Analogs: A Technical Overview

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific in vitro mechanism of action data for 1-(5-Methyl-2-pyridinyl)piperazine. The following guide is a generalized overview based on the pharmacological profiles of structurally related pyridinylpiperazine and pyrimidinylpiperazine compounds. The data and pathways presented are representative of this class of molecules and should not be directly attributed to this compound.

Introduction

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. Compounds containing this moiety are investigated for a range of therapeutic applications, including neuropsychiatric and neurodegenerative disorders. Their mechanism of action is typically characterized through a series of in vitro assays to determine receptor binding affinity, functional activity, and downstream signaling effects.

Potential Molecular Targets and In Vitro Activity of Analogs

Based on public domain data for analogous compounds, the pyridinylpiperazine class has been shown to interact with several key CNS receptors. The specific targets and the nature of the interaction (e.g., agonist, antagonist) are highly dependent on the substitution pattern on both the pyridine and piperazine rings.

Serotonin Receptors

Many pyridinylpiperazine derivatives exhibit affinity for various serotonin (5-HT) receptor subtypes. For instance, compounds like WAY-100635, a pyridinylpiperazine derivative, are well-characterized 5-HT1A receptor antagonists.[1] Functional activity at these receptors is often assessed by measuring changes in intracellular second messengers, such as cyclic adenosine monophosphate (cAMP).

Dopamine Receptors

Affinity for dopamine receptors, particularly the D2, D3, and D4 subtypes, is another common feature of this compound class.[2] A series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs have been shown to have high affinity for the D3 receptor.[2]

Adrenergic Receptors

Certain pyrimidinylpiperazine analogs, which are structurally similar to pyridinylpiperazines, are known antagonists of the α2-adrenergic receptor.[3]

Sigma Receptors

The position of the nitrogen atom in the pyridyl ring can significantly influence the affinity and selectivity for sigma (σ) receptors. Studies on a series of pyridylpiperazines have shown that (2-pyridyl)piperazines tend to favor σ2 receptors, while (3-pyridyl) and (4-pyridyl)piperazines show a preference for σ1 receptors.

Quantitative Data for Analogous Compounds

The following table summarizes representative binding affinities (Ki) for analogous pyridinylpiperazine and pyrimidinylpiperazine compounds to illustrate the typical potency and selectivity profile of this class.

| Compound Class | Target Receptor | Ki (nM) | Reference |

| Pyrimidinylpiperazine | α2-Adrenergic | 7.3–40 | [3] |

| Pyrimidinylpiperazine | 5-HT1A | 414 | [3] |

| N-phenyl piperazine analogs | Dopamine D3 | 0.3 - 0.9 | [2] |

| N-phenyl piperazine analogs | Dopamine D2 | 40 - 53 | [2] |

| Piperazine derivatives | 5-HT7 | 7.2 - 17 | [4] |

| Piperidine/piperazine-based compounds | Sigma1 | 3.2 - 8.9 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of a compound's in vitro mechanism of action. Below are generalized protocols for key experiments typically employed in the characterization of pyridinylpiperazine derivatives.

Radioligand Binding Assays

This technique is used to determine the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells) or tissue homogenates rich in the target receptor (e.g., rat brain cortex) are used. The cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Assay Components: The assay mixture includes the prepared membranes, a radiolabeled ligand (e.g., [3H]-WAY-100635 for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay)

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

-

Compound Treatment: Cells are pre-treated with the test compound at various concentrations. For antagonist activity determination, cells are subsequently stimulated with a known agonist.

-

cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, often based on principles like competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

-

Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for characterizing a novel pyridinylpiperazine compound and a representative signaling pathway for a Gi/o-coupled receptor, a common target for this class of molecules.

References

- 1. WAY-100635 - Wikipedia [en.wikipedia.org]

- 2. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridinylpiperazine Core: A Technical Guide to its Discovery and Significance in Modern Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinylpiperazine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure in the design of a multitude of clinically significant therapeutic agents. Its unique stereoelectronic properties allow for versatile interactions with a range of biological targets, leading to the development of drugs spanning numerous therapeutic areas, most notably in central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the discovery and significance of pyridinylpiperazine compounds. It details their mechanisms of action through key signaling pathways, presents quantitative biological activity data for prominent derivatives, and furnishes comprehensive experimental protocols for their synthesis and evaluation. This document is intended to be a critical resource for professionals engaged in drug discovery and development, offering foundational knowledge and practical methodologies related to this vital chemical class.

Introduction: Discovery and Significance

The arylpiperazine moiety, particularly the pyridinylpiperazine core, emerged as a structure of significant interest in the mid-to-late 20th century. Early explorations into piperazine derivatives led to the discovery of compounds with potent antihistaminic and antiemetic properties. However, their profound impact on neuropharmacology truly began with the development of anxiolytics and antipsychotics.

A pivotal moment was the advent of the azapirones, such as Buspirone , approved in 1986.[1] Buspirone represented a new therapeutic class, an anxiolytic that acted not on the traditional benzodiazepine GABA-A receptor complex, but primarily as a partial agonist at the serotonin 5-HT₁ₐ receptor.[2] This discovery opened a new avenue for treating anxiety with a non-sedating agent that had a lower potential for dependence.[1] The success of buspirone and its structural analogues, including gepirone and ipsapirone , solidified the importance of the (pyrimidinyl)piperazine moiety as a key pharmacophore for 5-HT₁ₐ receptor modulation.[3][4]

The therapeutic reach of this scaffold expanded dramatically with the discovery of Aripiprazole by Otsuka Pharmaceutical in the late 1980s.[5] Developed out of a search for a novel antipsychotic with a better side-effect profile than existing agents, aripiprazole was the first in a new generation of "dopamine stabilizers."[5][6] Its unique mechanism as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, coupled with antagonism at 5-HT₂ₐ receptors, provided efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal symptoms and hyperprolactinemia.[5][7]

The significance of the pyridinylpiperazine core lies in its modularity and versatility. It typically consists of an aryl group (like pyridine or pyrimidine) connected to a piperazine ring, which is then linked via an alkyl chain to another cyclic or functional group. This "scaffold-linker-pharmacophore" design allows chemists to fine-tune the compound's affinity and efficacy for multiple targets simultaneously, leading to drugs with complex, polypharmacological profiles. Beyond CNS disorders, derivatives have been developed as antidepressants (Mirtazapine ), veterinary tranquilizers (Azaperone ), and even anticancer agents (Dasatinib ), highlighting the broad utility of this privileged structure in medicinal chemistry.[8][9][10]

Key Biological Targets and Signaling Pathways

Pyridinylpiperazine compounds exert their effects by modulating several key G-protein coupled receptors (GPCRs). Understanding these signaling cascades is fundamental to appreciating their mechanism of action.

Dopamine D₂ Receptor (D₂R) Pathway

The D₂ receptor is a primary target for antipsychotic agents. It is a Gαi-coupled receptor, meaning its activation leads to the inhibition of cellular activity.

-

Mechanism: Upon binding of an agonist (like dopamine), the D₂R activates its associated Gαi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action prevents the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability.[8][11]

-

Relevance: Classical antipsychotics are D₂R antagonists, blocking this pathway completely. Aripiprazole, a partial agonist, provides a stabilizing effect: in a hyperdopaminergic state (like psychosis), it competes with dopamine and lowers the overall signaling output; in a hypodopaminergic state, it provides a low level of stimulation.[7]

Serotonin 5-HT₁ₐ Receptor Pathway

The 5-HT₁ₐ receptor is a key target for anxiolytics and antidepressants. Like the D₂ receptor, it is coupled to the inhibitory Gαi protein.

-

Mechanism: Agonist or partial agonist binding to the 5-HT₁ₐ receptor activates the Gαi/o protein. This leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the dissociated Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[12][13] The opening of these channels allows K⁺ to flow out of the neuron, causing hyperpolarization and making the neuron less likely to fire an action potential.[12]

-

Relevance: This inhibitory action, particularly at presynaptic autoreceptors on serotonin neurons in the raphe nuclei, is a key mechanism for drugs like buspirone and tandospirone.[14][15] Initially, they reduce serotonin release, but chronic administration leads to receptor desensitization and a net increase in serotonergic tone.

Quantitative Biological Activity Data

The versatility of the pyridinylpiperazine scaffold is evident in the diverse receptor binding profiles of its derivatives. The following tables summarize the in vitro binding affinities (Ki, in nM) for several key compounds. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Profile of Aripiprazole

| Receptor | Ki (nM) | Primary Action | Reference(s) |

|---|---|---|---|

| Dopamine D₂ | 0.34 | Partial Agonist | [7][16] |

| Dopamine D₃ | 0.8 | Partial Agonist | [17] |

| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist | [16][17] |

| Serotonin 5-HT₂ₐ | 3.4 | Antagonist | [17][18] |

| Serotonin 5-HT₂ₑ | 15 | Antagonist | [18] |

| Serotonin 5-HT₇ | 39 | Antagonist | [7] |

| α₁-Adrenergic | 57 | Antagonist | [17] |

| Histamine H₁ | 61 | Antagonist |[17] |

Table 2: Receptor Binding Profiles of Azapirones (Anxiolytics)

| Compound | 5-HT₁ₐ (Ki, nM) | D₂ (Ki, nM) | α₂-Adrenergic (Ki, nM) | Reference(s) |

|---|---|---|---|---|

| Buspirone | 4 - 78 | 484 | Metabolite 1-PP is potent antagonist | [14][19] |

| Tandospirone | 27 | >10,000 | >1,300 | [5][15] |

| Gepirone | 31.8 | Minimal Affinity | Metabolite 1-PP has Ki of 42 nM | [3][20] |

| Ipsapirone | 10 | - | - |[4][21] |

Table 3: Receptor Binding Profile of Mirtazapine (Antidepressant)

| Receptor | Ki (nM) | Primary Action | Reference(s) |

|---|---|---|---|

| Histamine H₁ | ~1.6 | Potent Antagonist | [9][22] |

| Serotonin 5-HT₂ₐ | ~4 | Potent Antagonist | [22] |

| Serotonin 5-HT₂꜀ | ~11 | Potent Antagonist | [23] |

| α₂-Adrenergic | ~20 | Potent Antagonist | [9][23] |

| Serotonin 5-HT₃ | ~18 | Potent Antagonist |[9] |

Table 4: Activity of Pyridinylpiperazine Urease Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Compound 5b | Jack Bean Urease | 2.0 ± 0.73 | [6] |

| Compound 7e | Jack Bean Urease | 2.24 ± 1.63 | [6] |

| Precursor 3 | Jack Bean Urease | 3.90 ± 1.91 | [6] |

| Thiourea (Std.) | Jack Bean Urease | 23.2 ± 11.0 |[6] |

Detailed Experimental Protocols

The characterization of pyridinylpiperazine compounds relies on a suite of standardized pharmacological assays.

Protocol: Representative Synthesis of Aripiprazole

This protocol is based on established methods for the synthesis of aripiprazole.

-

Step 1: Alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

-

To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in dimethylformamide (DMF), add 1,4-dibromobutane (3.0 eq) and potassium carbonate (K₂CO₃, 1.0 eq).

-

Stir the reaction mixture at 60°C for 4 hours.

-

After cooling, dilute the mixture with water and extract the organic phase with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting crude product from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[24]

-

-

Step 2: Condensation with 1-(2,3-dichlorophenyl)piperazine.

-

Dissolve the product from Step 1 (1.0 eq) and sodium iodide (2.0 eq) in acetonitrile and reflux for 30 minutes.

-

Cool the mixture to room temperature.

-

Add 1-(2,3-dichlorophenyl)piperazine (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture.

-

Reflux the mixture for an additional 4 hours.

-

Filter the resulting precipitate and discard.

-

Evaporate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water, and dry the organic layer.

-

Concentrate the solution and recrystallize the crude product from ethanol to yield aripiprazole as a white solid.[24]

-

Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

-

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) stably expressing the human 5-HT₁ₐ receptor, or from rat hippocampal tissue.

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[20]

-

Non-specific Control: 10 µM Serotonin (5-HT).[20]

-

Apparatus: 96-well microplates, glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test pyridinylpiperazine compound in assay buffer.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 0.5 nM) + assay buffer.[25]

-

Non-specific Binding: Membrane preparation + [³H]8-OH-DPAT + 10 µM 5-HT.

-

Test Compound: Membrane preparation + [³H]8-OH-DPAT + serial dilutions of the test compound.

-

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.[25]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[20]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Microdialysis for Dopamine Release

This technique measures extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into a drug's in vivo pharmacodynamic effects.

-

Surgical Preparation:

-

Anesthetize a rat (e.g., with ketamine/xylazine) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting a specific brain region, such as the striatum or nucleus accumbens. Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

-

Administer the test pyridinylpiperazine compound (e.g., via subcutaneous injection) or a vehicle control.

-

Continue collecting dialysate samples for several hours to monitor the drug's effect over time.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[23]

-

Inject a fixed volume of each sample into the HPLC system.

-

Separate dopamine from other components using a reverse-phase C18 column.

-

Quantify the dopamine concentration by comparing the peak area from the sample to a standard curve generated with known dopamine concentrations.

-

-

Data Analysis:

-

Express the dopamine concentration in each post-administration sample as a percentage of the average baseline concentration for that animal.

-

Plot the percent baseline dopamine concentration versus time to visualize the pharmacodynamic effect of the drug.

-

Visualized Workflows and Relationships

General Drug Discovery Workflow

The development of a novel pyridinylpiperazine therapeutic follows a structured, multi-stage process from initial concept to clinical application.

Structure-Activity Relationship (SAR) Logic

The biological activity of pyridinylpiperazine compounds is highly dependent on the nature of the substituents at three key positions: the aryl head, the piperazine core, and the terminal tail group. This relationship dictates target affinity and functional activity.

Conclusion and Future Outlook

The pyridinylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. From the anxioselective action of buspirone to the dopamine-stabilizing profile of aripiprazole, these compounds have fundamentally reshaped the treatment of complex CNS disorders. The ability to modulate multiple key neuroreceptors with a single molecule offers a sophisticated approach to treating diseases with multifaceted pathophysiology.

Future research will likely focus on several key areas. First, the development of biased agonists—ligands that selectively activate either G-protein or β-arrestin signaling pathways at a given receptor—could lead to drugs with even greater specificity and fewer side effects. Second, expanding the application of the pyridinylpiperazine core beyond CNS targets, as seen with its emerging role in oncology and as enzyme inhibitors, represents a significant growth area. As our understanding of complex diseases deepens, the inherent versatility and proven track record of the pyridinylpiperazine scaffold ensure it will remain a high-value framework for medicinal chemists for the foreseeable future.

References

- 1. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Azaperone - Wikipedia [en.wikipedia.org]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buspirone - Wikipedia [en.wikipedia.org]

- 14. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatryonline.org [psychiatryonline.org]

- 16. psychiatrist.com [psychiatrist.com]

- 17. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mirtazapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. Gepirone HCl | 5-HT(1A) agonist | CAS# 83928-76-1 | InvivoChem [invivochem.com]

- 24. cdn-links.lww.com [cdn-links.lww.com]

- 25. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(5-Methyl-2-pyridinyl)piperazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(5-Methyl-2-pyridinyl)piperazine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. The following tables present a summary of the key data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available | - | - |

Experimental Protocols

Standardized protocols are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of piperazine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy

A typical protocol for acquiring an IR spectrum is:

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or dissolved in a suitable solvent.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Analysis: Place the sample in the spectrometer and record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry

A general workflow for mass spectrometry analysis is:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel chemical entities. While specific experimental data for this compound is not widely published, the provided protocols and data templates offer a framework for its analysis.

An In-depth Technical Guide to the Solubility and Stability of 1-(5-Methyl-2-pyridinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(5-Methyl-2-pyridinyl)piperazine, a key intermediate in pharmaceutical development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines general principles of piperazine chemistry with data on structurally similar compounds to offer a predictive framework for its physicochemical properties. All presented data and protocols should be considered as a starting point for experimental verification.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperazine ring linked to a methyl-substituted pyridine moiety. The presence of the basic piperazine nitrogen atoms and the aromatic pyridine ring governs its physicochemical properties, including solubility and stability, which are critical parameters in drug development, formulation, and manufacturing. Understanding these properties is essential for ensuring product quality, safety, and efficacy.

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent, pH, and temperature. The piperazine moiety contributes to its aqueous solubility, particularly at acidic pH where the nitrogen atoms are protonated, while the pyridinyl group introduces some lipophilic character.

Qualitative Solubility

Based on the general solubility of piperazine and its derivatives, a qualitative solubility profile for this compound can be predicted. Piperazine itself is freely soluble in water and glycols, soluble in alcohols like methanol and ethanol, and sparingly soluble in non-polar solvents like ether and benzene.[1]

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | The piperazine nitrogen atoms can form hydrogen bonds with protic solvents. Protonation in acidic aqueous solutions will further enhance solubility. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble | The polarity of these solvents can accommodate the polar nature of the molecule. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant dissolution in non-polar solvents. |

Quantitative Solubility Data

Table 2: Representative Quantitative Solubility Data for Piperazine (as a proxy)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | Freely Soluble (>10) |

| Ethanol (95%) | 25 | ~50 |

| Chloroform | 25 | Very Soluble (>100) |

| Diethyl Ether | 25 | Insoluble (<0.1) |

| Benzene | 25 | Slightly Soluble (0.1-1) |

| Heptane | 25 | Slightly Soluble (0.1-1) |

Note: This data is for the parent compound piperazine and serves as an estimate. Experimental determination for this compound is essential.

Stability Profile

The stability of this compound is a critical quality attribute. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The primary degradation pathways for piperazine derivatives often involve hydrolysis and oxidation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[2]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, Heat (e.g., 60-80 °C) | Cleavage of the piperazine ring or hydrolysis of substituents. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, Heat (e.g., 60-80 °C) | Similar to acidic hydrolysis, with potential for base-catalyzed reactions. |

| Oxidation | 3-30% H₂O₂, Room Temperature or Heat | Oxidation of the piperazine nitrogen atoms to form N-oxides or ring-opened products. |

| Thermal Degradation | Dry Heat (e.g., 105 °C) | Decomposition of the molecule. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement. |

Potential Degradation Pathways

Based on the chemistry of related piperazine compounds, several degradation pathways can be postulated for this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a pharmaceutical compound. These should be adapted and validated for this compound.

Solubility Determination (Shake-Flask Method)

Caption: Workflow for solubility determination.

Forced Degradation Study

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC-UV Method

A robust, stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Table 4: Starting Parameters for a Stability-Indicating HPLC-UV Method

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |

| Gradient | Start with a low percentage of B, ramp up to elute the parent and degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a wavelength of maximum absorbance (to be determined) |

| Injection Volume | 10 µL |

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on the known properties of piperazine and its derivatives. The information and protocols presented herein are intended to guide researchers and drug development professionals in designing and executing the necessary experiments to establish a comprehensive physicochemical profile for this compound. Experimental verification of solubility in various solvents and a thorough forced degradation study are critical next steps to ensure the development of a safe, effective, and stable pharmaceutical product.

References

Potential Therapeutic Targets of 1-(5-Methyl-2-pyridinyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methyl-2-pyridinyl)piperazine is a heterocyclic compound belonging to the pyridinylpiperazine class. While direct studies on this specific molecule are limited in publicly available literature, the pyridinylpiperazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide synthesizes information from structurally related analogs to elucidate the potential therapeutic targets of this compound, providing a framework for future research and drug development.

The core structure, a piperazine ring linked to a pyridine moiety, suggests potential interactions with various receptors and enzymes within the central nervous system (CNS) and periphery. Analysis of structure-activity relationships (SAR) of similar compounds indicates that the 5-methyl substitution on the pyridine ring is likely to modulate the potency and selectivity of the parent compound, 1-(2-pyridinyl)piperazine. This document outlines the probable primary and secondary therapeutic targets, detailed experimental protocols for their investigation, and the underlying signaling pathways.

Predicted Therapeutic Targets

Based on the pharmacology of analogous pyridinylpiperazine and 2-substituted pyridine derivatives, the following are predicted as high-priority therapeutic targets for this compound.

Primary Targets

-

α₂-Adrenergic Receptors: Derivatives of 1-(2-pyridinyl)piperazine are known to act as potent and selective α₂-adrenergic receptor antagonists.[1][2] This antagonism can lead to an increase in norepinephrine release, which is a key mechanism for antidepressant effects. The methyl group at the 5-position of the pyridine ring may influence the affinity and selectivity for α₂-receptor subtypes (α₂ₐ, α₂ₑ, α₂C).

-

Serotonin 5-HT₁ₐ Receptors: Many piperazine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT₁ₐ subtype.[3] Depending on the specific chemical structure, these compounds can act as agonists, partial agonists, or antagonists. Activity at 5-HT₁ₐ receptors is implicated in the treatment of anxiety and depression.

Secondary and Exploratory Targets

-

Histamine H₁ Receptors: Some 2-substituted pyridine derivatives have demonstrated significant antihistaminic activity.[4] This suggests that this compound could be investigated for its potential in treating allergic conditions.

-

Dopamine D₂ Receptors: While many pyridinylpiperazine derivatives show lower affinity for dopamine receptors compared to serotonin or adrenergic receptors, this interaction cannot be ruled out and may contribute to a broader antipsychotic or neurological profile.

-

Enzyme Inhibition (e.g., Urease): Recent studies have shown that some pyridinylpiperazine derivatives can act as enzyme inhibitors, such as urease inhibitors, which has implications for treating bacterial infections.[5]

-

Anticancer Pathways: Various piperazine-substituted compounds have shown antiproliferative activity against several cancer cell lines, suggesting potential for investigation in oncology.[6][7][8][9]

Signaling Pathways and Experimental Workflows

The interaction of this compound with its primary targets is expected to modulate key signaling pathways.

α₂-Adrenergic Receptor Antagonism Signaling

Antagonism of presynaptic α₂-adrenergic autoreceptors by this compound would block the negative feedback mechanism for norepinephrine (NE) release. This leads to increased synaptic concentrations of NE, which can then activate postsynaptic adrenergic receptors, contributing to antidepressant effects.

Caption: Proposed signaling pathway for α₂-adrenergic receptor antagonism.

5-HT₁ₐ Receptor Modulation Workflow

The functional activity of this compound at the 5-HT₁ₐ receptor can be determined through a series of in vitro assays.

References

- 1. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(5-Methyl-2-pyridinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-(5-Methyl-2-pyridinyl)piperazine, a valuable building block in pharmaceutical research and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-methylpyridine and piperazine. This protocol includes a comprehensive list of materials, detailed experimental procedures, and methods for purification and characterization. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visualize the process.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The synthesis described herein utilizes a robust and scalable nucleophilic aromatic substitution reaction, a common strategy for the formation of arylpiperazine linkages.

Reaction Scheme

The overall reaction involves the displacement of a chlorine atom from the 2-position of the pyridine ring by one of the nitrogen atoms of piperazine.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| 2-Chloro-5-methylpyridine | 1.0 eq |

| Piperazine | 4.0 eq |

| Solvent | |

| Dimethyl Sulfoxide (DMSO) | 5 mL / mmol of 2-chloro-5-methylpyridine |

| Reaction Conditions | |

| Temperature | 120 °C |

| Reaction Time | 12-24 hours |

| Product | |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Characterization | |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| Appearance | Off-white to yellow solid |

Experimental Protocol

Materials:

-

2-Chloro-5-methylpyridine (98%)

-

Piperazine (anhydrous, 99%)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Ammonium hydroxide (NH₄OH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel

-

Beakers and Erlenmeyer flasks

-

Column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq) and anhydrous piperazine (4.0 eq).

-

Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous DMSO (5 mL per mmol of 2-chloro-5-methylpyridine).

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any acidic byproducts.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane to 10% methanol in dichloromethane. The product-containing fractions can be identified by TLC.

-

-

Isolation and Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to yellow solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Visualizations

Caption: Synthetic workflow for this compound.

High-Yield Synthesis of Substituted Pyridinylpiperazines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted pyridinylpiperazines, a scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented herein focus on robust and efficient chemical transformations, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki Cross-Coupling reactions.

Introduction

Substituted pyridinylpiperazines are prevalent structural motifs in a wide array of biologically active compounds, including approved pharmaceuticals. Their synthesis is a key step in the development of new therapeutic agents. This document outlines high-yield synthetic strategies to access these valuable compounds, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific target molecules.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and direct method for the synthesis of pyridinylpiperazines, particularly when the pyridine ring is activated by electron-withdrawing groups. A common strategy involves the reaction of a chloropyridine bearing a nitro group with a piperazine derivative.

General Workflow for SNAr

The general workflow for the SNAr synthesis of substituted pyridinylpiperazines is depicted below.

Application Note: Synthesis of 1-(3-nitropyridin-2-yl)piperazine

This protocol describes the synthesis of a key intermediate, 1-(3-nitropyridin-2-yl)piperazine, which can be further functionalized. The presence of the nitro group at the 3-position activates the 2-position for nucleophilic attack by piperazine.

Table 1: Quantitative Data for SNAr Synthesis of 1-(3-nitropyridin-2-yl)piperazine and Derivatives

| Entry | Pyridine Substrate | Piperazine Substrate | Product | Yield (%) | Reference |

| 1 | 2-chloro-3-nitropyridine | Piperazine | 1-(3-nitropyridin-2-yl)piperazine | 65 | [1] |

| 2 | 1-(3-nitropyridin-2-yl)piperazine | 2-chloro-N-(4-chlorophenyl)acetamide | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide | 50-70 | [1] |

| 3 | 1-(3-nitropyridin-2-yl)piperazine | 2-chloro-N-(4-methoxyphenyl)acetamide | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide | 50-70 | [1] |

Experimental Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine[1]

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add an excess of piperazine (4.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-nitropyridin-2-yl)piperazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling less reactive aryl halides with piperazines and tolerates a wide range of functional groups.

General Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 1-(5-Methyl-2-pyridinyl)piperazine in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methyl-2-pyridinyl)piperazine is a heterocyclic building block with significant potential in medicinal chemistry. As a member of the pyridinylpiperazine class, it incorporates two key pharmacophoric features: the pyridine ring, a common element in bioactive molecules, and the piperazine scaffold, known for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker.[1] The secondary amine of the piperazine ring provides a reactive handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific, publicly available data on the direct use of this compound in the synthesis of named drug candidates, including detailed protocols and quantitative biological data, is limited, its structural motifs are present in a variety of therapeutic agents. For instance, the broader class of pyridinylpiperazines is found in drugs targeting the central nervous system, such as antipsychotics and antidepressants.[2] This document provides generalized application notes and protocols for the utilization of this compound as a scaffold in the synthesis of potential therapeutic agents, based on established synthetic methodologies for related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes and for understanding the potential pharmacokinetic profile of its derivatives.

| Property | Value | Reference |

| CAS Number | 104395-86-0 | |

| Molecular Formula | C₁₀H₁₅N₃ | |

| Molecular Weight | 177.25 g/mol | |

| Appearance | Not specified (typically an oil or solid) | |

| Boiling Point | Not specified | |

| Solubility | Expected to be soluble in organic solvents like DCM, DMF, and alcohols. |

General Synthetic Applications

The primary utility of this compound in drug synthesis lies in the reactivity of the secondary amine on the piperazine ring. This allows for its conjugation to a wide variety of molecular fragments through several common chemical transformations. A generalized scheme for these applications is depicted below.

Caption: General synthetic pathways utilizing this compound.

Experimental Protocols (General Methodologies)

The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.

N-Alkylation

This protocol describes the reaction of this compound with an alkyl halide to form an N-alkyl derivative.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

-